![molecular formula C30H22O12S4 B14902342 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14902342.png)
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid is an organosulfur compound with a complex aromatic structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of multiple sulfonic acid groups attached to a phenyl ring, making it highly soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid typically involves multiple steps, including sulfonation and coupling reactions. One common method involves the sulfonation of a precursor aromatic compound using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar solubility properties.
4-methylbenzenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used in similar applications.
5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin: A sulfonated porphyrin with unique aggregation properties and applications in catalysis and structural studies.
Uniqueness
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid is unique due to its highly substituted aromatic structure and multiple sulfonic acid groups, which confer distinct chemical properties and a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C30H22O12S4 |
|---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C30H22O12S4/c31-43(32,33)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)45(37,38)39)30(22-7-15-26(16-8-22)46(40,41)42)18-28(27)20-3-11-24(12-4-20)44(34,35)36/h1-18H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42) |
InChI Key |
WSGVFBIGKPEARC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



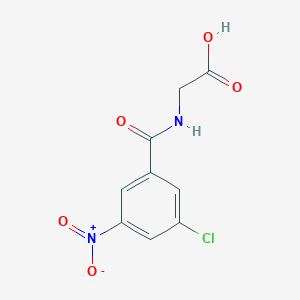

![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
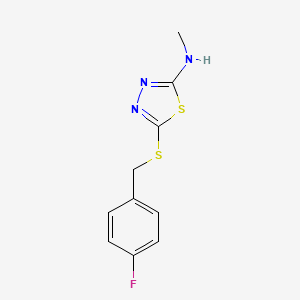
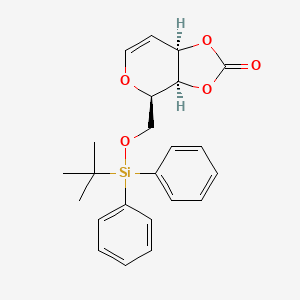
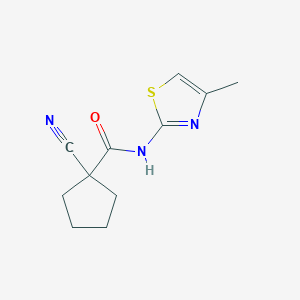
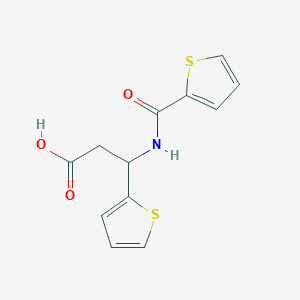

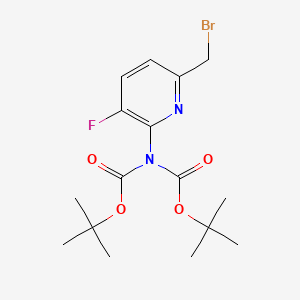
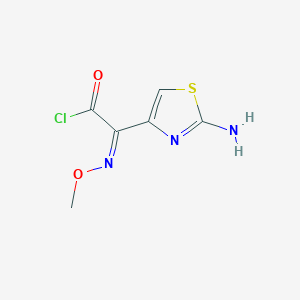
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
